His-ser 4-methoxy-beta-naphthylamide acetate salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of His-ser 4-methoxy-beta-naphthylamide acetate salt typically involves the coupling of histidine and serine residues with 4-methoxy-beta-naphthylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The acetate salt form is obtained by neutralizing the compound with acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
His-ser 4-methoxy-beta-naphthylamide acetate salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthylamide derivatives, while reduction can produce reduced amide forms .
Scientific Research Applications
His-ser 4-methoxy-beta-naphthylamide acetate salt has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Employed in biochemical studies to investigate protein interactions and functions.
Industry: Utilized in the production of specialized chemicals and reagents for research and development.
Mechanism of Action
The mechanism of action of His-ser 4-methoxy-beta-naphthylamide acetate salt involves its interaction with dipeptidyl aminopeptidase I (cathepsin C). The compound acts as a substrate for the enzyme, allowing researchers to study the enzyme’s activity and specificity. The molecular targets include the active site of the enzyme, where the compound binds and undergoes hydrolysis .
Comparison with Similar Compounds
Similar Compounds
His-ser 4-methoxy-beta-naphthylamide: The non-acetate form of the compound.
His-ser 4-methoxy-alpha-naphthylamide: A similar compound with an alpha-naphthylamide group instead of beta.
His-ser 4-methoxy-gamma-naphthylamide: A variant with a gamma-naphthylamide group.
Uniqueness
His-ser 4-methoxy-beta-naphthylamide acetate salt is unique due to its specific interaction with dipeptidyl aminopeptidase I (cathepsin C) and its acetate salt form, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in enzymatic assays and biochemical studies .
Properties
IUPAC Name |
(4-methoxynaphthalen-2-yl) (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-28-18-8-14(6-12-4-2-3-5-15(12)18)29-20(27)17(10-25)24-19(26)16(21)7-13-9-22-11-23-13/h2-6,8-9,11,16-17,25H,7,10,21H2,1H3,(H,22,23)(H,24,26)/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUZIMTYKVLRTG-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)OC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)OC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100929-87-1 | |
Record name | His-Ser 4-methoxy-β-naphthylamide acetate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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